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Compound of Interest

Compound Name: 4-Bromo-2,2-dimethyloxane

CAS No.: 1339437-32-9

Cat. No.: B1528746

Get Quote

Executive Summary
4-Bromo-2,2-dimethylhexane is a secondary alkyl halide building block characterized by a high

degree of steric bulk due to the gamma-positioned tert-butyl group. In drug discovery, this

molecule is deployed during Lead Optimization to modulate lipophilicity (

) and metabolic stability. The bulky 2,2-dimethyl substituted tail acts as a "metabolic shield,"
protecting the alkyl chain from cytochrome P450-mediated oxidation while filling hydrophobic
pockets in target receptors (e.g., GPCRs, Nuclear Receptors).
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Property Value / Description

Molecular Formula

Molecular Weight 193.13 g/mol

Structure Type
Secondary Alkyl Bromide with

-Quaternary Carbon

Steric Parameter

High (Taft

equivalent > -2.0 due to

-branching)

Primary Application
Introduction of lipophilic, metabolically stable

side chains

Reactivity Class

Electrophile (prone to

elimination; requires specialized coupling

protocols)

Medicinal Chemistry Rationale
The incorporation of the 2,2-dimethylhexyl group serves three specific pharmacological

objectives:

Metabolic Blocking: Linear alkyl chains are susceptible to

and

oxidation. The quaternary carbon at the C2 position (relative to the hexane chain start)
blocks

-oxidation pathways and sterically hinders CYP450 approach to the distal methyl groups.

Conformational Restriction: The bulky tert-butyl group restricts the rotational freedom of the

alkyl chain, potentially locking the ligand into a bioactive conformation that reduces the

entropic penalty of binding.
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Hydrophobic Packing: Used to probe deep hydrophobic pockets in enzymes (e.g., Kinases,

Proteases) where linear chains fail to achieve maximum Van der Waals contact.

Mechanism of Action (Visualized)
Figure 1: Mechanistic comparison of linear vs. branched alkyl chains in metabolic stability. The

2,2-dimethyl motif prevents enzymatic access.

Experimental Protocols
Due to the secondary nature of the bromide and the adjacent steric bulk, standard

conditions often fail, leading to elimination (alkene formation). The following protocols utilize
Nickel-Catalyzed Cross-Coupling, which is the industry standard for hindering secondary alkyl
halides.

Protocol A: Nickel-Catalyzed Reductive Cross-Coupling
(Aryl-Alkyl Coupling)
Objective: Couple 4-Bromo-2,2-dimethylhexane with an Aryl Bromide (Drug Scaffold).

Mechanism: Radical-mediated oxidative addition via Ni(I)/Ni(III) cycle.

Reagents
Electrophile 1: Aryl Bromide (1.0 equiv)

Electrophile 2: 4-Bromo-2,2-dimethylhexane (1.5 equiv)

Catalyst:

(10 mol%)

Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)

Reductant: Manganese powder (

) (3.0 equiv)

Solvent: DMA (N,N-Dimethylacetamide) (anhydrous)
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Step-by-Step Procedure
Glovebox Setup: In a nitrogen-filled glovebox, charge a reaction vial with

(10 mol%), dtbbpy (15 mol%), and

powder (3.0 equiv).

Solvent Addition: Add anhydrous DMA (0.2 M concentration relative to aryl halide). Stir for 10

minutes to pre-complex the catalyst (solution turns deep green/black).

Substrate Addition: Add the Aryl Bromide (1.0 equiv) and 4-Bromo-2,2-dimethylhexane (1.5

equiv) directly to the mixture.

Activator: Optionally add TMSCl (10 mol%) or NaI (0.5 equiv) to accelerate the reaction if the

alkyl bromide is sluggish.

Reaction: Seal the vial and stir vigorously at 60°C for 16 hours.

Workup: Dilute with EtOAc, quench with 1M HCl (to dissolve Mn salts), and wash with brine.

Dry over

.[1]

Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Nucleophilic Substitution via Zincate
(Negishi-like)
Objective: Formation of the organozinc reagent for coupling with acid chlorides or aryl halides.

Zinc Activation: Treat Zn dust (2.0 equiv) with 1,2-dibromoethane (5 mol%) in THF at 65°C

for 5 min.

Insertion: Add 4-Bromo-2,2-dimethylhexane (1.0 equiv) dropwise in THF. Stir at 40°C for 4

hours. Note: Iodine (5 mol%) may be required to initiate insertion due to steric bulk.

Titration: Aliquot and titrate with iodine to determine concentration of the resulting alkyl-zinc

reagent.
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Coupling: Use standard Negishi conditions (

) to couple this reagent with the desired electrophile.

Synthetic Workflow Diagram
The following diagram illustrates the decision tree for selecting the correct coupling strategy

based on the drug scaffold type.

Figure 2: Synthetic decision tree. Reductive coupling is preferred over SN2 to avoid elimination

side-products.

Safety & Handling
Hazards: Alkyl bromides are potential alkylating agents and should be treated as potential

carcinogens. 4-Bromo-2,2-dimethylhexane is flammable and may cause skin/eye irritation.

Storage: Store at 2-8°C under inert gas (Argon) to prevent hydrolysis or discoloration.

Disposal: All halogenated waste must be segregated and incinerated according to high-

temperature protocols.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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